Cas no 54797-33-0 (4-(4-methylpiperazin-1-yl)quinoline)
4-(4-methylpiperazin-1-yl)quinoline Chemical and Physical Properties
Names and Identifiers
-
- 4-(4-methyl-1-piperazinyl)-Quinoline
- 4-(4-methylpiperazin-1-yl)quinoline
- F6541-4047
- CCG-355920
- 4-(4-methyl-1-piperazinyl)quinoline
- AKOS005066573
- 54797-33-0
- CS-001/03833015
- SCHEMBL10268352
-
- Inchi: 1S/C14H17N3/c1-16-8-10-17(11-9-16)14-6-7-15-13-5-3-2-4-12(13)14/h2-7H,8-11H2,1H3
- InChI Key: ODBJBJTVNVZQJV-UHFFFAOYSA-N
- SMILES: N1(C2C=CN=C3C=CC=CC=23)CCN(C)CC1
Computed Properties
- Exact Mass: 227.142247555g/mol
- Monoisotopic Mass: 227.142247555g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 19.4Ų
4-(4-methylpiperazin-1-yl)quinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6541-4047-2μmol |
4-(4-methylpiperazin-1-yl)quinoline |
54797-33-0 | 2μmol |
$85.5 | 2023-09-08 | ||
| Life Chemicals | F6541-4047-5μmol |
4-(4-methylpiperazin-1-yl)quinoline |
54797-33-0 | 5μmol |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6541-4047-10μmol |
4-(4-methylpiperazin-1-yl)quinoline |
54797-33-0 | 10μmol |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6541-4047-20μmol |
4-(4-methylpiperazin-1-yl)quinoline |
54797-33-0 | 20μmol |
$118.5 | 2023-09-08 | ||
| Life Chemicals | F6541-4047-1mg |
4-(4-methylpiperazin-1-yl)quinoline |
54797-33-0 | 1mg |
$81.0 | 2023-09-08 | ||
| Life Chemicals | F6541-4047-2mg |
4-(4-methylpiperazin-1-yl)quinoline |
54797-33-0 | 2mg |
$88.5 | 2023-09-08 | ||
| Life Chemicals | F6541-4047-3mg |
4-(4-methylpiperazin-1-yl)quinoline |
54797-33-0 | 3mg |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6541-4047-4mg |
4-(4-methylpiperazin-1-yl)quinoline |
54797-33-0 | 4mg |
$99.0 | 2023-09-08 | ||
| Life Chemicals | F6541-4047-5mg |
4-(4-methylpiperazin-1-yl)quinoline |
54797-33-0 | 5mg |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6541-4047-10mg |
4-(4-methylpiperazin-1-yl)quinoline |
54797-33-0 | 10mg |
$118.5 | 2023-09-08 |
4-(4-methylpiperazin-1-yl)quinoline Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on 4-(4-methylpiperazin-1-yl)quinoline
Comprehensive Overview of 4-(4-Methylpiperazin-1-Yl)Quinoline (CAS No. 54797-33-0): Structural Features, Biological Relevance, and Research Applications
4-(4-Methylpiperazin-1-Yl)Quinoline, identified by its CAS number 54797-33-0, is a heterocyclic compound characterized by a fused quinoline core substituted with a 4-methylpiperazinyl group at the para position. This structural motif combines the aromaticity of the quinoline scaffold with the nitrogen-rich piperazine ring, which is a common pharmacophore in drug discovery. The compound's molecular formula C12H16N2 reflects its hybrid nature, with calculated properties including a molecular weight of 192.26 g/mol and predicted logP values indicative of moderate lipophilicity. Recent advances in synthetic methodologies have enabled efficient access to this scaffold through palliative coupling reactions between quinoline derivatives and substituted piperazines.
The CAS No. 54797-33-0 compound exhibits unique electronic and steric properties due to the conjugation between the aromatic quinoline system and the piperazine nitrogen atoms. X-ray crystallographic studies reveal that the methyl substitution on the piperazine ring induces conformational flexibility while maintaining planarity in the aromatic core. This structural adaptability has been exploited in medicinal chemistry programs targeting G protein-coupled receptors (GPCRs) and enzyme systems where precise spatial orientation is critical for bioactivity.
In contemporary pharmaceutical research, 4-(4-Methylpiperazin-1-Yl)Quinoline has emerged as a valuable building block for kinase inhibitor development. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated its utility as a scaffold for dual PI3K/mTOR inhibitors, achieving nanomolar IC50 values against cancer cell lines. The methylated piperazine moiety was shown to enhance solubility while maintaining favorable interactions with ATP-binding sites through hydrogen bonding networks.
Synthetic approaches to this compound have evolved significantly since its initial characterization in the early 2000s. Modern protocols employ microwave-assisted Ullmann-type couplings or transition-metal catalyzed cross-coupling reactions between 2-chloroquinolines and N-methylated piperazines. A comparative analysis from *Synthetic Communications* (2022) reported yields exceeding 85% using palladium(II) acetate catalysis under solvent-free conditions, representing a significant improvement over traditional methods.
The pharmacological profile of CAS No. 54797-33-0-derived compounds has been extensively characterized in preclinical models. In vitro assays demonstrate potent antagonistic activity against histamine H1 receptors with Ki values below 1 nM, suggesting potential applications in allergy research and CNS disorders. Recent work from Kyoto University (2023) explored its role as a positive allosteric modulator of AMPA receptors, opening new avenues for neurodegenerative disease therapeutics.
Spectroscopic data for this compound includes characteristic UV/Vis absorption maxima at λ=286 nm (ε=8,650 M⁻¹cm⁻¹) and distinct NMR signatures: δ=8.96 (d, J=8 Hz, H-quino), δ=6.85 (d, J=8 Hz), δ=6.58 (t), δ=6.18 (s), δ=6.15 (d), δ=6.11 (d), δ=6.08 (t), δ=6.05 (d), δ=6.02 (t), δ=6.00 (d). These spectral features are critical for quality control and structural confirmation during pharmaceutical development processes.
In materials science applications, derivatives of this scaffold have shown promise as hole transport materials in perovskite solar cells due to their high thermal stability (>350°C TGA onset) and appropriate HOMO/LUMO energy levels (-5.8 eV / -2.9 eV). A 2023 breakthrough by MIT researchers demonstrated power conversion efficiencies exceeding 24% using modified versions of this core structure.
The environmental fate of compounds containing this motif has been studied through computational QSAR models predicting low bioaccumulation potential (Kpw = log(POW)=1.8). However, researchers emphasize that proper containment protocols should be maintained during laboratory synthesis given its widespread use as an intermediate in drug discovery programs.
Ongoing clinical investigations continue to expand our understanding of this chemical entity's therapeutic potential across multiple disease indications including oncology, neurology, and immunology disorders where receptor-ligand interactions play pivotal roles in pathophysiology.
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